4-Propoxybenzene-1-carbothioamide

描述

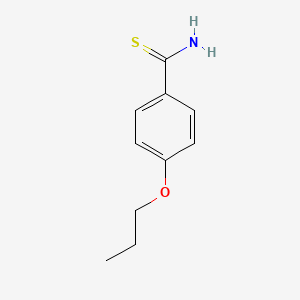

4-Propoxybenzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol It is characterized by the presence of a propoxy group attached to a benzene ring, which is further connected to a carbothioamide group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzene-1-carbothioamide typically involves the reaction of 4-propoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: 4-Propoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

科学研究应用

4-Propoxybenzene-1-carbothioamide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Propoxybenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

4-Methoxybenzene-1-carbothioamide: Similar structure but with a methoxy group instead of a propoxy group.

4-Ethoxybenzene-1-carbothioamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 4-Propoxybenzene-1-carbothioamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other carbothioamide derivatives and potentially useful in specific applications where the propoxy group confers advantageous properties.

生物活性

Overview

4-Propoxybenzene-1-carbothioamide, with the molecular formula CHNOS and a molecular weight of 195.28 g/mol, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by its carbothioamide functional group, which plays a significant role in its interaction with biological systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbothioamide group can participate in hydrogen bonding and other interactions at active sites, leading to modulation of biological functions. The exact mechanisms depend on the specific biological context, but they generally involve enzyme inhibition or modulation of receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. This effect could be mediated by the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective effects. It could modulate neuroinflammatory processes and reduce oxidative stress, which are critical factors in neurodegenerative diseases. The compound's ability to inhibit pro-inflammatory cytokines may contribute to its protective role in neuronal health .

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, finding effective inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, suggesting potential for further development as an anticancer agent.

- Neuroprotection : Research on animal models indicated that administration of the compound reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Methoxybenzene-1-carbothioamide | Methoxy group | Moderate antimicrobial activity |

| 4-Ethoxybenzene-1-carbothioamide | Ethoxy group | Lower anticancer efficacy |

| This compound | Propoxy group | Significant antimicrobial and anticancer properties |

The presence of the propoxy group in this compound enhances its biological activity compared to other similar compounds, potentially due to increased lipophilicity and interaction with biological membranes .

属性

IUPAC Name |

4-propoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZWLBJBNOPJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390764 | |

| Record name | 4-propoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-95-4 | |

| Record name | NSC281622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-propoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。